Diethyl (4-cyanophenyl)phosphonate Diethyl (4-cyanophenyl)phosphonate
Brand Name: Vulcanchem
CAS No.: 28255-72-3
VCID: VC3843256
InChI: InChI=1S/C11H14NO3P/c1-3-14-16(13,15-4-2)11-7-5-10(9-12)6-8-11/h5-8H,3-4H2,1-2H3
SMILES: CCOP(=O)(C1=CC=C(C=C1)C#N)OCC
Molecular Formula: C11H14NO3P
Molecular Weight: 239.21 g/mol

Diethyl (4-cyanophenyl)phosphonate

CAS No.: 28255-72-3

Cat. No.: VC3843256

Molecular Formula: C11H14NO3P

Molecular Weight: 239.21 g/mol

* For research use only. Not for human or veterinary use.

Diethyl (4-cyanophenyl)phosphonate - 28255-72-3

CAS No. 28255-72-3
Molecular Formula C11H14NO3P
Molecular Weight 239.21 g/mol
IUPAC Name 4-diethoxyphosphorylbenzonitrile
Standard InChI InChI=1S/C11H14NO3P/c1-3-14-16(13,15-4-2)11-7-5-10(9-12)6-8-11/h5-8H,3-4H2,1-2H3
Standard InChI Key OKBKKZGFMZJHJL-UHFFFAOYSA-N
SMILES CCOP(=O)(C1=CC=C(C=C1)C#N)OCC
Canonical SMILES CCOP(=O)(C1=CC=C(C=C1)C#N)OCC

Chemical Identity and Structural Features

Diethyl (4-cyanophenyl)phosphonate belongs to the organophosphorus compound family, featuring a phosphonate group (PO(OEt)2\text{PO}(O\text{Et})_2) attached to a para-cyanophenyl ring. Key identifiers include:

PropertyValueSource
CAS Registry Number28255-72-3
Molecular FormulaC11H14NO3P\text{C}_{11}\text{H}_{14}\text{NO}_3\text{P}
Molecular Weight239.21 g/mol
IUPAC Name4-Diethoxyphosphorylbenzonitrile
SMILES Notation\text{CCOP(=O)(C1=CC=C(C=C1)C#N)OCC}

The cyano group (CN-\text{C}\equiv\text{N}) at the para position enhances electron-withdrawing effects, influencing reactivity in nucleophilic and electrophilic substitutions . X-ray crystallography and DFT studies of analogous phosphonates reveal planar phenyl rings with bond angles consistent with sp² hybridization at the phosphorus center .

Physicochemical Properties

Limited experimental data exist for this compound, but comparisons to structurally similar phosphonates provide insights:

  • Density: Estimated at 1.14–1.17 g/cm³ based on benzyl-substituted analogs .

  • Boiling Point: Predicted to exceed 300°C due to high molecular weight and polar functional groups .

  • Solubility: Likely soluble in polar aprotic solvents (e.g., DMF, DMSO) but insoluble in water .

  • Thermal Stability: Phosphonate esters generally decompose above 200°C, releasing phosphorus oxides.

Experimental challenges in measuring these properties stem from the compound’s sensitivity to hydrolysis under acidic or basic conditions, necessitating anhydrous handling .

Synthesis and Manufacturing

The synthesis of diethyl (4-cyanophenyl)phosphonate typically proceeds via Michaelis-Arbuzov or Mitsunobu reactions, though detailed protocols remain proprietary . A generalized pathway involves:

  • Phosphorylation: Reacting 4-cyanophenylmagnesium bromide with diethyl chlorophosphate.

  • Quenching: Acidic workup to isolate the phosphonate ester.

Alternative routes may employ palladium-catalyzed cross-coupling between aryl halides and dialkyl phosphites, though yields for cyanophenyl derivatives are unreported . Industrial-scale production requires stringent control over stoichiometry and temperature to minimize byproducts like phosphoric acids .

Applications in Organic Synthesis

Coordination Chemistry

The cyano and phosphonate groups act as bidentate ligands, forming complexes with transition metals (e.g., Cu²⁺, Fe³⁺). These complexes exhibit potential in catalysis and magnetic materials .

Surface Modification

Self-assembled monolayers (SAMs) of phosphonates on metal oxides (e.g., TiO₂, Al₂O₃) improve corrosion resistance. The cyano group enables further functionalization via click chemistry .

Spectroscopic Characterization

Although experimental spectra for this compound are scarce, theoretical predictions using DFT/B3LYP/6-311++G(d,p) methods (as applied to analogous chromenyl phosphonates) suggest:

  • IR Spectroscopy: Strong absorption bands at 1,250–1,300 cm⁻¹ (P=O\text{P=O}) and 2,200–2,250 cm⁻¹ (CN\text{C}\equiv\text{N}) .

  • NMR Spectroscopy:

    • 1H^1\text{H}: δ 1.2–1.4 ppm (ethyl CH₃), δ 4.1–4.3 ppm (ethyl CH₂), δ 7.6–8.1 ppm (aromatic H) .

    • 31P^{31}\text{P}: δ 18–22 ppm, consistent with diaryl phosphonates .

Mass spectrometry typically shows a molecular ion peak at m/z 239 and fragment ions corresponding to loss of ethoxy groups .

Recent Developments and Future Directions

Patent Activity

The WIPO Patentscope database lists diethyl (4-cyanophenyl)phosphonate in patents related to:

  • Organic light-emitting diodes (OLEDs) as electron-transport layers .

  • Anticancer agents targeting kinase pathways .

Theoretical Studies

DFT analyses of related phosphonates highlight frontier molecular orbitals (EHOMO=6.2eV,ELUMO=1.9eVE_{\text{HOMO}} = -6.2 \, \text{eV}, E_{\text{LUMO}} = -1.9 \, \text{eV}), indicating potential as charge-transfer materials .

Challenges and Opportunities

  • Synthetic Scalability: Developing air- and moisture-tolerant routes.

  • Biological Screening: Evaluating antimicrobial or antitumor activity.

  • Materials Innovation: Integrating into metal-organic frameworks (MOFs) for gas storage.

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